molecular formula C9H11F2NO B12975590 2-Amino-2-(4-(difluoromethyl)phenyl)ethanol

2-Amino-2-(4-(difluoromethyl)phenyl)ethanol

Cat. No.: B12975590
M. Wt: 187.19 g/mol
InChI Key: PSQYWGCPMAQXAX-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(difluoromethyl)phenyl)ethanol is a chemical compound with the molecular formula C9H11F2NO. It is characterized by the presence of an amino group, a difluoromethyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(difluoromethyl)phenyl)ethanol typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the aromatic ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(difluoromethyl)phenyl)ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Amino-2-(4-(difluoromethyl)phenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(difluoromethyl)phenyl)ethanol involves its interaction with molecular targets through its amino and difluoromethyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceuticals or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-(difluoromethyl)phenyl)ethanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various applications, particularly in pharmaceuticals and organic synthesis .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-2-[4-(difluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO/c10-9(11)7-3-1-6(2-4-7)8(12)5-13/h1-4,8-9,13H,5,12H2

InChI Key

PSQYWGCPMAQXAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)F

Origin of Product

United States

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